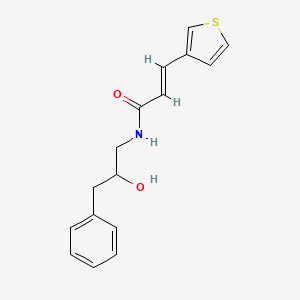

(2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2-hydroxy-3-phenylpropyl)-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(10-13-4-2-1-3-5-13)11-17-16(19)7-6-14-8-9-20-12-14/h1-9,12,15,18H,10-11H2,(H,17,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESWKABOJFWNSZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C=CC2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(CNC(=O)/C=C/C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropanoic acid, thiophene-3-carboxaldehyde, and appropriate amines.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-phenylpropanoic acid with thiophene-3-carboxaldehyde under acidic or basic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

Amidation: The final step involves the amidation of the amine with an appropriate acylating agent to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl or thiophene derivatives.

Scientific Research Applications

(2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among cinnamamide derivatives include:

- Aromatic substituents (thiophene vs. phenyl, chlorophenyl, or fluorophenyl).

- Amide side chains (hydroxypropyl-phenyl vs. hydroxyalkyl or sulfonamido groups).

- Stereochemistry (E-configuration is common, but Z-isomers are occasionally reported ).

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Thiophene vs. Phenyl Groups : Thiophene’s electron-rich sulfur atom enhances π-π stacking interactions but may reduce metabolic stability compared to phenyl groups. For example, 4-chlorophenyl analogs (e.g., Compound 3 in ) exhibit strong anticonvulsant activity (ED₅₀ = 45 mg/kg in MES test), likely due to enhanced lipophilicity and CNS penetration .

- This could affect solubility; hydroxypropyl-phenyl derivatives may have lower aqueous solubility than hydroxyalkyl analogs.

- Sulfonamido vs. Hydroxy Groups : Asivatrep () uses a methanesulfonamido-ethyl side chain for TRPV1 antagonism, highlighting how electron-withdrawing groups optimize target affinity. The target compound’s hydroxy group may favor different receptor interactions.

Biological Activity

Chemical Structure and Properties

The compound (2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide features a conjugated double bond system, an amide functional group, and a thiophene ring. The presence of the hydroxyl group suggests potential interactions with biological targets, possibly enhancing solubility and bioavailability.

Biological Activity

1. Antimicrobial Activity

Several studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. The biological activity often correlates with the electron-donating ability of the thiophene moiety, which can interact with microbial cell membranes or enzymes involved in cell metabolism.

2. Anticancer Properties

Research into similar amide compounds has shown promising anticancer activity. The mechanism is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit tumor growth by interfering with cellular signaling pathways.

3. Neuroprotective Effects

Some derivatives of phenylpropylamines demonstrate neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This suggests that this compound could exhibit similar properties.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial activity of thiophene derivatives, showing significant inhibition against Gram-positive bacteria. |

| Study B | Evaluated anticancer effects in vitro, revealing that compounds similar to this compound induced apoptosis in breast cancer cell lines. |

| Study C | Focused on neuroprotective effects, demonstrating that related compounds reduced neuronal cell death in models of oxidative stress. |

The biological activities of this compound may involve:

- Interaction with Enzymes : Compounds can act as enzyme inhibitors or substrates, affecting metabolic pathways.

- Receptor Modulation : Potential binding to various receptors involved in neurotransmission or inflammation.

- Oxidative Stress Reduction : Antioxidant properties that protect cells from damage.

Q & A

Q. What are the established synthetic routes for (2E)-N-(2-hydroxy-3-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide, and what spectroscopic methods confirm its structure?

Methodological Answer: The compound is synthesized via a multi-step approach involving:

Esterification : Reacting a hydroxyl-phenylpropyl precursor with thiophen-3-yl acryloyl chloride under basic conditions (e.g., triethylamine) to form the enamide backbone.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for trans-configured double bonds).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS m/z calculated for CHNOS: 295.09; observed: 295.10).

- X-ray Crystallography : Single-crystal diffraction (using SHELX-97 ) resolves absolute configuration .

Q. Table 1: Key Spectral Data

| Technique | Observed Data | Reference |

|---|---|---|

| H NMR | δ 7.35 (d, J=15.6 Hz, 1H, CH=CH) | |

| HRMS (ESI+) | m/z 295.10 [M+H] (calc. 295.09) |

Q. How is the purity of this compound assessed in academic research?

Methodological Answer: Purity is evaluated using:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient, UV detection at 254 nm); ≥95% purity is standard.

- Thin-Layer Chromatography (TLC) : Visualized under UV or iodine vapor.

- Elemental Analysis : Matching calculated vs. observed C, H, N, S content (±0.4% tolerance).

Advanced Research Questions

Q. How do researchers address discrepancies between experimental and computational crystallographic data for this compound?

Methodological Answer: Discrepancies arise from factors like thermal motion or disorder. Strategies include:

Refinement Tools : SHELXL and WinGX refine anisotropic displacement parameters.

Validation Metrics : Check R-factors (R < 0.05), goodness-of-fit (GOF ≈ 1.0), and electron density residuals.

Twinned Data Analysis : Use TWINABS in SHELX for handling twinned crystals .

Q. Table 2: Crystallographic Refinement Statistics

| Parameter | Value (Example from Related Compound ) |

|---|---|

| R | 0.044 |

| wR | 0.091 |

| GOF | 1.11 |

Q. What experimental strategies resolve contradictions in biological activity data (e.g., in vitro vs. in vivo results)?

Methodological Answer:

- Orthogonal Assays : Confirm target binding via SPR (surface plasmon resonance) alongside cell-based assays.

- Metabolomic Profiling : Identify off-target interactions using LC-MS/MS (as in ).

- Dose-Response Studies : Establish EC/IC curves with 95% confidence intervals to rule out false positives.

Q. How can stereochemical outcomes be optimized during synthesis to achieve high enantiomeric excess?

Methodological Answer:

- Chiral Catalysts : Use Sharpless epoxidation or Evans auxiliaries to control stereochemistry.

- Chiral HPLC : Analyze enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).

- Reaction Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic control .

Q. What computational methods predict the compound’s reactivity and stability under varying pH conditions?

Methodological Answer:

- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) models hydrolysis pathways of the enamide group.

- pK Prediction : Use MarvinSketch or ACD/Labs to estimate ionizable groups (e.g., hydroxyl pK ~10-12).

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.